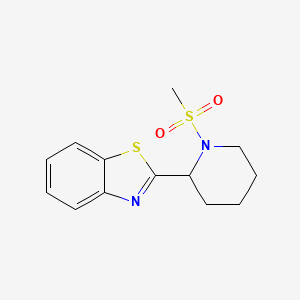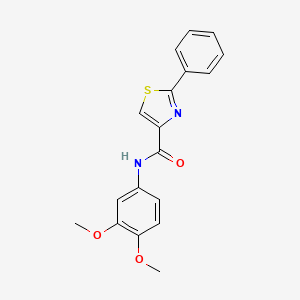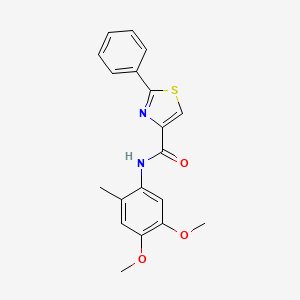![molecular formula C21H22N2O2 B7545808 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one, also known as DQP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein synthesis, induction of apoptosis, and modulation of the immune system. 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has also been shown to inhibit the activity of certain enzymes involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to have various biochemical and physiological effects. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell proliferation. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one. One potential direction is the development of novel analogs with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in various diseases. Additionally, the therapeutic potential of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one in other diseases, such as cardiovascular disease and metabolic disorders, should be explored.
Conclusion:
In conclusion, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one is a synthetic compound with potential therapeutic applications in various diseases. Its ease of synthesis, high purity and yield, and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one involves the condensation of 4-(3,4-dihydro-2H-quinoline-1-carbonyl)benzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity.
Applications De Recherche Scientifique
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurological disorders, 1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20-9-3-4-14-22(20)18-12-10-17(11-13-18)21(25)23-15-5-7-16-6-1-2-8-19(16)23/h1-2,6,8,10-13H,3-5,7,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTVBLWJNPPMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)




![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)




![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)